4-[(4-Ethylpiperazino)methyl]thiophenol
Description
4-[(4-Ethylpiperazino)methyl]thiophenol (CAS: Not explicitly provided in evidence; synonyms include 3-Fluoro-4-[(4-ethylpiperazino)methyl]thiophenol and 4-[(4-ethyl-1-piperazinyl)methyl]-3-fluorobenzenethiol) is a benzenethiol derivative featuring a 4-ethylpiperazinylmethyl substituent. The compound’s structure combines a thiophenol (-SH) group with a piperazine ring modified by an ethyl group, conferring unique electronic, steric, and physicochemical properties. Piperazine derivatives are widely explored in drug discovery due to their ability to modulate solubility, bioavailability, and receptor interactions .
Properties
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]benzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2S/c1-2-14-7-9-15(10-8-14)11-12-3-5-13(16)6-4-12/h3-6,16H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLKCJPUYZAYGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=CC=C(C=C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethylpiperazino)methyl]thiophenol typically involves the reaction of 4-chloromethylthiophenol with 4-ethylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethylpiperazino)methyl]thiophenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.
Reduction: The compound can be reduced under specific conditions to modify the piperazine ring.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group.
Major Products Formed
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Modified piperazine derivatives.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
4-[(4-Ethylpiperazino)methyl]thiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-[(4-Ethylpiperazino)methyl]thiophenol is not fully understood. it is believed to interact with molecular targets through its thiol group, which can form covalent bonds with proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Piperazine Ring
- 4-(4-Methylpiperazino)aniline (CAS 16153-81-4): Structure: Replaces the thiophenol group with an aniline (-NH₂) and substitutes ethyl with methyl on the piperazine. Properties: Melting point: 89–91°C; molecular weight: 191.27 g/mol. The aniline group is less acidic (pKa ~4.6) than thiophenol (pKa ~6.5), altering reactivity in nucleophilic or electrophilic environments .
- 4-(4-Ethylpiperazino)aniline (CAS 115619-01-7): Structure: Ethyl-substituted piperazine with aniline.
Aromatic Ring Modifications
- 3-Fluoro-4-[(4-ethylpiperazino)methyl]thiophenol (): Structure: Adds a fluorine atom at the 3-position of the benzene ring. The thiophenol group remains critical for disulfide formation or metal chelation .
- 2-Methoxy-4-[(4-methylpiperazin-1-yl)iminomethyl]phenol (): Structure: Incorporates a methoxy group (-OCH₃) and an iminomethyl (-CH=N-) bridge. Impact: Methoxy donates electron density, stabilizing the aromatic ring. The imine group introduces reactivity toward hydrolysis or nucleophilic attack, distinguishing it from thiophenol’s thiol-based reactivity .
Piperazine Backbone Variations
- 4-(4-Methoxyphenyl)piperazin-1-ium chloride (): Structure: Piperazinone (ketone-containing) backbone with a methoxyphenyl group. Impact: The ketone increases polarity and hydrogen-bonding capacity, while the chloride counterion enhances solubility in polar solvents. This contrasts with the neutral, lipophilic ethylpiperazino group in the target compound .
Biological Activity
4-[(4-Ethylpiperazino)methyl]thiophenol is a thiophenol derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is being investigated for its antimicrobial and anticancer properties, among other therapeutic applications.
- Molecular Formula : C₁₃H₁₈N₂S
- Molecular Weight : 238.36 g/mol
- Structure : The compound features a thiophenol moiety with a 4-ethylpiperazino group, which is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The mechanism of action appears to involve the inhibition of cell wall synthesis and disruption of membrane integrity, leading to cell lysis.
Anticancer Properties
The compound has also shown promise in cancer research. In cell line studies, it has been observed to inhibit the proliferation of cancer cells, particularly in breast and lung cancer models. The following table summarizes the findings:
| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 20 | Cell cycle arrest at G2/M phase |
The anticancer activity is attributed to the compound's ability to induce apoptosis through the activation of caspase pathways and modulation of signaling pathways involved in cell survival.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various thiophenol derivatives, including this compound. The results indicated that this compound had a broader spectrum of activity compared to traditional antibiotics, suggesting its potential as an alternative treatment for resistant bacterial infections.
- Cancer Cell Line Study : Research published in Cancer Letters demonstrated that treatment with this compound led to significant tumor regression in xenograft models. The study highlighted the compound's role in downregulating oncogenic pathways and upregulating tumor suppressor genes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
